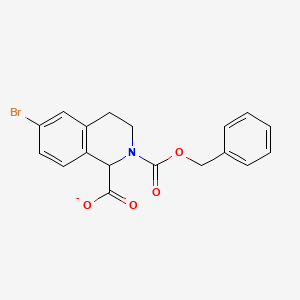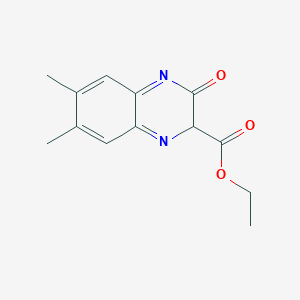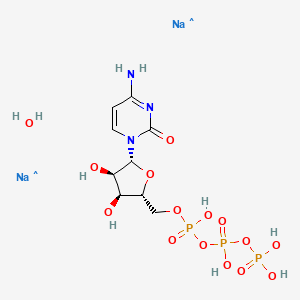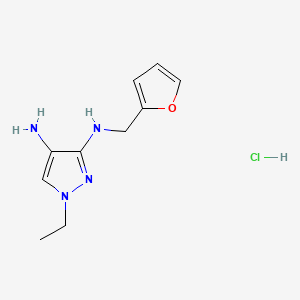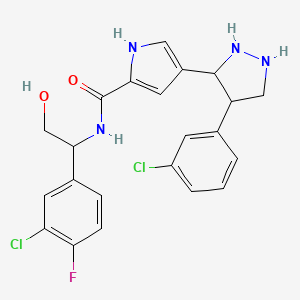
Pyrazolylpyrrole ERK Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolylpyrrole ERK Inhibitors are a novel class of compounds designed to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a key component of the Ras/Raf/MEK/ERK signal transduction pathway. This pathway is crucial in regulating cell division, differentiation, and survival, and is often implicated in various human cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolylpyrrole ERK inhibitors typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the formation of the pyrrole ring through a similar cyclization process .
Industrial Production Methods: Industrial production of these inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Pyrazolylpyrrole ERK inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure to improve its stability or solubility.
Substitution: Commonly used to introduce different functional groups to the compound, enhancing its binding affinity to the ERK enzyme.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes various halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions are typically modified versions of the original compound with enhanced properties, such as increased potency or selectivity towards the ERK enzyme .
Scientific Research Applications
Pyrazolylpyrrole ERK inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study the ERK signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms of cell proliferation, differentiation, and survival.
Medicine: Investigated as potential therapeutic agents for treating cancers and other diseases involving dysregulated ERK signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the ERK pathway.
Mechanism of Action
The mechanism of action of pyrazolylpyrrole ERK inhibitors involves binding to the ERK enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the ATP-binding site of the ERK enzyme, and the pathways involved are primarily the Ras/Raf/MEK/ERK signaling cascade .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Another class of kinase inhibitors with a similar mechanism of action.
Pyrrolidine piperidine derivatives: Known for their ability to inhibit ERK2 by occupying both the ATP binding pocket and the allosteric pocket.
Uniqueness: Pyrazolylpyrrole ERK inhibitors are unique due to their distinct binding modes and high selectivity towards the ERK enzyme. This selectivity is achieved through structure-guided optimization, which allows for the fine-tuning of the compound’s properties to enhance its efficacy and reduce off-target effects .
Properties
Molecular Formula |
C22H21Cl2FN4O2 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)pyrazolidin-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H21Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-9,16,20-21,26-27,29-30H,10-11H2,(H,28,31) |
InChI Key |
NKBFGDNXYQXTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=C(C=C3)F)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12349106.png)


![2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea](/img/structure/B12349111.png)

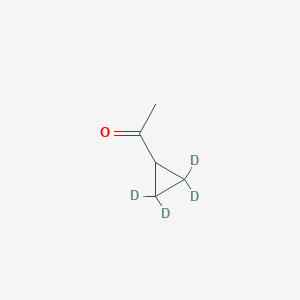
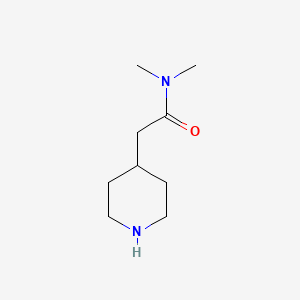
![4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid](/img/structure/B12349128.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12349141.png)

